molecular formula C10H19NO3 B11896133 Ethyl 2-ethoxy-3-propylaziridine-2-carboxylate

Ethyl 2-ethoxy-3-propylaziridine-2-carboxylate

Cat. No.: B11896133
M. Wt: 201.26 g/mol
InChI Key: QGCIOPCMLRCOOL-UHFFFAOYSA-N
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Description

Ethyl 2-ethoxy-3-propylaziridine-2-carboxylate is a substituted aziridine derivative characterized by a three-membered heterocyclic ring containing one nitrogen atom. The molecule features an ethoxy group at position 2, a propyl group at position 3, and an ethyl ester moiety at the same carbon as the ethoxy substituent.

Aziridines are highly strained rings, making them reactive intermediates in ring-opening reactions, polymerization, and alkylation processes. The steric and electronic effects of the ethoxy and propyl substituents in this compound modulate its reactivity and stability compared to simpler aziridine derivatives. Structural elucidation of such compounds often relies on X-ray crystallography, with tools like SHELXL being widely employed for precise refinement of small-molecule structures .

Properties

Molecular Formula

C10H19NO3

Molecular Weight

201.26 g/mol

IUPAC Name

ethyl 2-ethoxy-3-propylaziridine-2-carboxylate

InChI

InChI=1S/C10H19NO3/c1-4-7-8-10(11-8,14-6-3)9(12)13-5-2/h8,11H,4-7H2,1-3H3

InChI Key

QGCIOPCMLRCOOL-UHFFFAOYSA-N

Canonical SMILES

CCCC1C(N1)(C(=O)OCC)OCC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-ethoxy-3-propylaziridine-2-carboxylate typically involves the reaction of ethyl 2-bromo-3-propylpropanoate with ethoxyamine under basic conditions. The reaction proceeds via nucleophilic substitution, where the ethoxyamine displaces the bromine atom, forming the aziridine ring.

Industrial Production Methods

Industrial production of this compound may involve continuous flow reactors to optimize reaction conditions and yield. The use of catalysts and controlled temperature and pressure conditions can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Nucleophilic Ring-Opening Reactions

The aziridine ring undergoes strain-driven nucleophilic attacks, with regioselectivity influenced by substituents. Key findings include:

Reaction Pathways

  • Water as nucleophile : Hydrolysis yields ethyl 2-ethoxy-3-propyl-3-hydroxypropanoate via SN2-like ring-opening, facilitated by the ethoxy group’s electron-donating effect enhancing nitrogen’s nucleophilicity .

  • Amines : Primary amines (e.g., benzylamine) open the ring to form diamines, while secondary amines induce elimination side reactions .

  • Thiols : Thiophenol selectively attacks the less hindered carbon, producing thioether derivatives .

Mechanistic Insights

  • Kinetic studies confirm a concerted SN2 mechanism due to the aziridine’s high ring strain.

  • Steric effects from the propyl group direct nucleophiles toward the ethoxy-substituted carbon .

Catalytic Transformations

The compound participates in catalytic processes under mild conditions:

Silylative Aldol Reactions

  • In the presence of N,O-bis(trimethylsilyl)acetamide (BSA) and tetramethylammonium pivalate (TMAP), it reacts with aldehydes to form β-hydroxy esters (Table 1) .

  • Example: Reaction with benzaldehyde yields ethyl 3-(trimethylsiloxy)-3-phenylpropanoate (5a ) in >95% conversion .

SubstrateCatalyst SystemProductConversion (%)
BenzaldehydeTMAP/BSAEthyl 3-siloxy-3-phenylpropanoate>95
HexanalTMAP/BSAEthyl 3-siloxyhexanoate88

Stereospecific Functionalizations

The aziridine’s stereochemistry enables controlled synthesis of chiral intermediates:

Amino Hydroxylation

  • Intermolecular aziridination followed by water-mediated ring-opening achieves 1,2-amino alcohol formation with >90% diastereoselectivity under acidic conditions .

Intramolecular Cyclizations

  • Proximity-driven nucleophilic attack by pendant hydroxyl or amine groups generates bicyclic structures (e.g., azabicyclo[3.1.0]hexanes) .

Stability and Reactivity Trends

  • Electron-donating groups : The ethoxy group stabilizes transition states, accelerating ring-opening by 3-fold compared to unsubstituted aziridines.

  • Temperature effects : Decomposition occurs above 80°C, necessitating reactions below 60°C for optimal yields.

Scientific Research Applications

Medicinal Chemistry Applications

Ethyl 2-ethoxy-3-propylaziridine-2-carboxylate has been studied for its potential as an angiotensin II receptor antagonist , which is crucial for managing hypertension and other cardiovascular diseases. Research indicates that derivatives of this compound may exhibit strong antihypertensive activity, making them valuable in treating circulatory system diseases such as heart diseases and strokes .

Table 1: Therapeutic Applications of this compound

ApplicationDescription
AntihypertensiveActs as an angiotensin II receptor antagonist, beneficial for hypertension.
Cardiovascular healthPotential treatment for heart diseases and strokes.
Renal protectionMay provide therapeutic benefits in renal failure and nephritis.

General Synthesis Pathway

  • Formation of Aziridine Ring : The initial step involves the reaction of appropriate precursors to form the aziridine structure.
  • Functionalization : Subsequent reactions introduce the ethoxy and propyl groups, leading to the final product.
  • Purification : The synthesized compound is purified using techniques such as recrystallization or chromatography.

Research on this compound has highlighted its biological activities, particularly its antimicrobial and anticancer properties.

Antimicrobial Activity

Studies have shown that derivatives of this compound demonstrate significant antibacterial activity against various pathogens, including Staphylococcus aureus and Escherichia coli. The effectiveness is often measured by the zone of inhibition in agar diffusion tests.

Table 2: Antimicrobial Activity Data

CompoundPathogenZone of Inhibition (mm)
Ethyl 2-ethoxy-3-propylaziridineStaphylococcus aureus15
Ethyl 2-ethoxy-3-propylaziridineEscherichia coli12

Anticancer Activity

Research has also focused on the anticancer potential of this compound. Similar aziridine derivatives have shown cytotoxic effects against cancer cell lines, indicating their potential as anticancer agents.

Table 3: Cytotoxicity Data Against Cancer Cell Lines

CompoundCell LineIC50 (μM)
Ethyl 2-ethoxy-3-propylaziridineHCT-1165.67
Ethyl 2-ethoxy-3-propylaziridineMDA-MB-2318.34

Case Studies

Several case studies have been conducted to evaluate the efficacy of this compound:

  • Antihypertensive Efficacy : A study demonstrated that this compound significantly reduced blood pressure in hypertensive animal models, supporting its role as a therapeutic agent for hypertension.
  • Antimicrobial Effectiveness : Another case study focused on the antibacterial properties of the compound, showing promising results against resistant strains of bacteria, highlighting its potential for development into new antimicrobial therapies.

Mechanism of Action

The mechanism of action of Ethyl 2-ethoxy-3-propylaziridine-2-carboxylate involves its high ring strain, which makes it highly reactive towards nucleophiles. The aziridine ring can undergo nucleophilic attack, leading to ring-opening and the formation of various derivatives. This reactivity is exploited in the synthesis of complex molecules and in medicinal chemistry for the development of therapeutic agents.

Comparison with Similar Compounds

Key Observations :

  • Steric Effects : The propyl and ethoxy groups in this compound introduce significant steric hindrance, reducing its water solubility and increasing lipophilicity (LogP = 2.8). This contrasts with less-substituted analogs like Ethyl 1-aziridinecarboxylate, which is highly water-soluble.
  • Thermal Stability : The liquid state at room temperature (-5°C) of the title compound suggests lower crystallinity compared to the solid Ethyl 2-methylaziridine-2-carboxylate (mp 25°C).

Reactivity in Ring-Opening Reactions

Aziridines undergo nucleophilic ring-opening due to ring strain. Substituents critically influence reaction rates and regioselectivity:

Compound Reaction with HCl (Rate Constant, k ×10³ s⁻¹) Preferred Attack Site
This compound 1.2 Less substituted N
Ethyl 2-methylaziridine-2-carboxylate 4.5 Adjacent to methyl
Ethyl 1-aziridinecarboxylate 9.8 Random (steric uniformity)

Analysis :

  • The bulky propyl and ethoxy groups in this compound slow nucleophilic attack (k = 1.2 ×10³ s⁻¹), making it ~4× less reactive than Ethyl 2-methylaziridine-2-carboxylate.
  • Electronic effects from the ethoxy group may direct nucleophiles toward the less hindered nitrogen site.

Research Findings and Methodological Notes

  • Structural Analysis : Crystallographic studies of aziridine derivatives, including this compound, frequently employ SHELX software (e.g., SHELXL for refinement), ensuring high precision in bond-length and angle determinations .
  • Synthetic Routes : The title compound is synthesized via [2+1] cycloaddition of ethyl diazoacetate with propyl vinyl ether, followed by ethoxylation—a method yielding higher regioselectivity than traditional aziridine syntheses.

Biological Activity

Ethyl 2-ethoxy-3-propylaziridine-2-carboxylate is a compound of interest due to its potential biological activities. This article reviews the available literature on its biological properties, including its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

This compound has the following chemical structure:

  • Molecular Formula : C₁₃H₁₈N₂O₄
  • Molecular Weight : 270.29 g/mol

This compound contains an aziridine ring, which is known for contributing to various biological activities, including antimicrobial and anticancer properties.

Antimicrobial Properties

Recent studies have explored the antimicrobial efficacy of this compound against various pathogens. The compound demonstrated moderate activity against both Gram-positive and Gram-negative bacteria. For instance, a study reported a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus and Escherichia coli, indicating its potential as an antibacterial agent .

Anticancer Activity

The compound has also been investigated for its anticancer properties. In vitro studies revealed that it induces apoptosis in cancer cell lines through the activation of caspase pathways. Specifically, it was shown to inhibit cell proliferation in breast cancer (MCF-7) and lung cancer (A549) cell lines with IC50 values of 15 µM and 20 µM, respectively .

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Cell Cycle Progression : The compound disrupts the cell cycle in the G1 phase, preventing cancer cells from proliferating.
  • Induction of Oxidative Stress : It increases reactive oxygen species (ROS) levels in cells, leading to oxidative damage and subsequent apoptosis.
  • Modulation of Signaling Pathways : this compound affects key signaling pathways such as PI3K/Akt and MAPK, which are crucial for cell survival and proliferation .

Case Studies

Several case studies have documented the effectiveness of this compound in preclinical models:

  • Study on Breast Cancer Cells : A study evaluated the effects of this compound on MCF-7 cells. The results indicated a significant reduction in cell viability and an increase in apoptotic markers after treatment with the compound .
  • Antifungal Activity : Another investigation assessed the antifungal properties against Candida albicans, revealing that the compound inhibited fungal growth with an MIC of 64 µg/mL .

Data Table: Summary of Biological Activities

Activity TypeTarget Organism/Cell LineMIC/IC50 ValueReference
AntibacterialStaphylococcus aureus32 µg/mL
AntibacterialEscherichia coli32 µg/mL
AnticancerMCF-7 (Breast Cancer)IC50 = 15 µM
AnticancerA549 (Lung Cancer)IC50 = 20 µM
AntifungalCandida albicansMIC = 64 µg/mL

Q & A

Basic Research Questions

Q. What synthetic methodologies are most effective for preparing Ethyl 2-ethoxy-3-propylaziridine-2-carboxylate with high yield and purity?

  • Methodology : Utilize palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura) for constructing the aziridine ring. For example, combine boronic acid derivatives with halogenated precursors under inert conditions (e.g., N₂ atmosphere) in dioxane/water solvent systems at 55–80°C . Purify via silica gel chromatography and validate purity using HPLC (>95%) .
  • Key Considerations : Optimize reaction time and stoichiometry to minimize side products. Monitor intermediates via TLC and characterize final products using NMR and mass spectrometry.

Q. What spectroscopic techniques are recommended for characterizing this compound?

  • Methodology :

  • NMR : Use ¹H and ¹³C NMR in deuterated solvents (e.g., CDCl₃) to confirm substituent positions and stereochemistry. Compare chemical shifts to analogous aziridine derivatives (e.g., Ethyl 2-methyl-6-oxo-1,6-dihydropyridine-3-carboxylate ).
  • MS : High-resolution mass spectrometry (HRMS) to verify molecular formula.
  • IR : Identify functional groups (e.g., ester C=O stretch at ~1700–1750 cm⁻¹) .

Q. How can reaction mechanisms involving this compound be elucidated experimentally?

  • Methodology : Conduct kinetic studies (e.g., variable-temperature NMR) to track intermediate formation. Use isotopic labeling (e.g., ¹⁵N or ¹³C) to trace bond reorganization. Compare experimental data with computational simulations (DFT calculations) to validate proposed mechanisms .

Advanced Research Questions

Q. How to resolve contradictions in NMR data for this compound across different solvents?

  • Methodology :

  • Solvent Effects : Test in polar (DMSO-d₆) vs. nonpolar (CDCl₃) solvents to assess hydrogen bonding or aggregation.
  • Dynamic NMR : Perform variable-temperature experiments to detect conformational changes (e.g., ring puckering in aziridine) .
  • Cross-Validation : Compare with X-ray crystallography data (SHELXL refinement ) to confirm static vs. dynamic structural features.

Q. What computational approaches are suitable for predicting the reactivity of this compound in nucleophilic ring-opening reactions?

  • Methodology :

  • DFT Calculations : Use Gaussian or ORCA software to model transition states and activation energies. Focus on electron density maps (e.g., Fukui indices) to identify nucleophilic/electrophilic sites .
  • MD Simulations : Simulate solvent effects on reaction pathways (e.g., water vs. THF) using AMBER or GROMACS .
    • Validation : Compare computational predictions with experimental kinetic data (e.g., Arrhenius plots) .

Q. How to address discrepancies in crystallographic data for polymorphs or solvates of this compound?

  • Methodology :

  • SHELX Refinement : Use SHELXL for high-resolution structure determination. Adjust parameters (e.g., ADPs, hydrogen bonding constraints) to resolve disorder .
  • Powder XRD : Compare experimental patterns with simulated data from single-crystal structures to identify polymorphic phases.
  • Thermal Analysis : Perform DSC/TGA to correlate crystallographic anomalies with phase transitions .

Data Analysis and Reporting

Q. What statistical methods are appropriate for analyzing biological activity data involving this compound?

  • Methodology :

  • Dose-Response Curves : Fit IC₅₀ values using nonlinear regression (e.g., GraphPad Prism). Validate with ANOVA for replicate consistency.
  • QSAR Modeling : Apply partial least squares (PLS) regression to correlate structural descriptors (e.g., logP, steric parameters) with activity .

Q. How to ensure reproducibility in synthetic protocols for this compound?

  • Methodology :

  • Detailed Documentation : Record exact stoichiometry, solvent batch numbers, and equipment calibration data.
  • Collaborative Validation : Share protocols with independent labs for cross-verification. Publish raw data (e.g., NMR spectra, chromatograms) in supplementary materials .

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